

# A Comparative Spectroscopic Guide to Pyrazolo[3,4-c]pyridine Isomers

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## Compound of Interest

Compound Name: *3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine*

CAS No.: 1326715-73-4

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This guide provides an in-depth spectroscopic comparison of pyrazolo[3,4-c]pyridine isomers and related pyrazolopyridine scaffolds. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these important heterocyclic compounds. By leveraging experimental data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, this document aims to provide a clear framework for the structural elucidation and differentiation of these closely related molecules.

## Introduction: The Significance of Pyrazolopyridine Scaffolds

Pyrazolopyridines, including the pyrazolo[3,4-c]pyridine core, are privileged scaffolds in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets.[1] This has led to their investigation in numerous therapeutic areas, including their use as inhibitors of phosphodiesterases and cyclin-dependent kinases.[2] The specific arrangement of nitrogen atoms and the fused ring system in different

pyrazolopyridine isomers can significantly impact their biological activity, making unambiguous structural characterization a critical aspect of drug discovery and development.

This guide will focus on the spectroscopic signatures that differentiate pyrazolo[3,4-c]pyridine isomers, particularly the N1-H and N2-H tautomers, and will also draw comparisons with other isomeric pyrazolopyridine systems such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of pyrazolopyridine isomers. Subtle differences in the electronic environment of protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy of Pyrazolo[3,4-c]pyridines

A key challenge in the characterization of pyrazolo[3,4-c]pyridines is the potential for tautomerism, with the proton on the pyrazole nitrogen occupying either the N1 or N2 position. A comprehensive NMR study on 5-substituted pyrazolo[3,4-c]pyridine derivatives has conclusively shown that these compounds predominantly exist in the N1-H tautomeric form in solution.<sup>[2]</sup> This finding is supported by both experimental <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR data and quantum-chemical calculations.<sup>[2]</sup>

Key Distinguishing Features:

- <sup>1</sup>H NMR: The protons on the pyridine ring of pyrazolo[3,4-c]pyridines typically resonate in the aromatic region ( $\delta$  7.0-9.0 ppm). The chemical shifts are influenced by the position of substituents and the electronic effects of the fused pyrazole ring. For the parent 1H-pyrazolo[3,4-c]pyridine, the proton at C7 is expected to be the most deshielded due to its proximity to the pyridine nitrogen.
- <sup>13</sup>C NMR: The carbon chemical shifts also provide valuable structural information. The carbons of the pyridine ring are typically found between  $\delta$  115 and 150 ppm, while the pyrazole carbons have distinct chemical shifts that can aid in isomer identification.

## Comparative NMR Data of Pyrazolopyridine Isomers

The arrangement of the pyrazole and pyridine rings significantly influences the chemical shifts of the ring protons and carbons. Below is a comparative summary of typical  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for different pyrazolopyridine scaffolds.

Isomer	Representative $^1\text{H}$ NMR Chemical Shifts (ppm)	Representative $^{13}\text{C}$ NMR Chemical Shifts (ppm)
Pyrazolo[3,4-c]pyridine	H3: ~8.15, H4: ~7.82, H7: ~8.80[3]	C3: ~134.2, C3a: ~131.2, C4: ~115.6, C5: ~141.0, C7: ~135.1, C7a: ~137.6[3]
Pyrazolo[3,4-b]pyridine	H3: ~8.06, H4/H5/H6: ~7.13-8.55[4]	C3: ~130-140, Pyridine Carbons: ~110-155
Pyrazolo[4,3-b]pyridine	H5: ~9.10, H7: ~8.11[1]	Pyridine Carbons: ~115-146, Pyrazole Carbons: ~125-140[1]

Note: Chemical shifts are highly dependent on substituents and the solvent used. The values presented are for representative examples and should be used as a general guide.

## Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of pyrazolopyridine isomers is provided below.

### Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Methanol-d}_4$ ). The choice of solvent can influence chemical shifts.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

## NMR Data Acquisition

- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- 2D NMR (for complex structures):
  - For unambiguous assignment of protons and carbons, especially in highly substituted derivatives, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

## Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of pyrazolopyridine isomers and for gaining structural insights through the analysis of their fragmentation patterns.

### Fragmentation of Pyrazolopyridines

The fragmentation of pyrazolopyridine isomers under electron ionization (EI) often involves characteristic losses of small molecules and radicals. While specific fragmentation patterns will

vary with the substitution pattern, some general trends can be observed for related heterocyclic systems.

- Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da).
- Loss of CO: For derivatives containing a carbonyl group, the loss of carbon monoxide (CO, 28 Da) is a typical fragmentation.
- Loss of Halogens/Halogen Acids: In halogenated derivatives, the loss of a halogen radical or a hydrogen halide molecule is frequently observed.
- Ring Cleavage: The fused ring system can also undergo more complex cleavage, leading to a variety of fragment ions.

A systematic study of the mass spectra of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines revealed fragmentation involving the elimination of a CO molecule followed by other fragments like halogens, halogen acids, and HCN.[5]

## Experimental Protocol: Mass Spectrometry

The following protocol outlines the general procedure for obtaining mass spectra of pyrazolopyridine isomers.

### Sample Preparation

- Solvent: Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL).

### Mass Spectrometry Analysis

- Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is useful for observing fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for determining the molecular ion with minimal fragmentation.

- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
- **Data Acquisition:**
  - Acquire a full scan mass spectrum to identify the molecular ion.
  - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a detailed fragmentation spectrum.

## Vibrational and Electronic Spectroscopy: IR and UV-Vis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of pyrazolopyridine isomers.

### Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying characteristic functional groups present in the molecule.

- **N-H Stretching:** For the N-H tautomers, a characteristic stretching vibration is expected in the range of 3200-3500  $\text{cm}^{-1}$ .
- **C=N and C=C Stretching:** The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically appear in the 1400-1650  $\text{cm}^{-1}$  region.
- **C-H Stretching:** Aromatic C-H stretching vibrations are usually observed above 3000  $\text{cm}^{-1}$ .

For example, the IR spectrum of a 1,3a,4,5-tetrahydro-3-methyl-4-(pyridin-4-yl)pyrazolo[3,4-c]pyrazole derivative showed a prominent N-H stretching band at 3435  $\text{cm}^{-1}$  and C=N stretching at 1599  $\text{cm}^{-1}$ .<sup>[6]</sup>

### Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the extent of conjugation

and the nature of substituents. Pyrazolopyridine derivatives typically exhibit strong absorption bands in the UV region (200-400 nm) due to  $\pi \rightarrow \pi^*$  transitions within the aromatic system. The specific absorption maxima can help in distinguishing between isomers with different conjugation patterns.

## Experimental Protocol: IR and UV-Vis Spectroscopy

### IR Spectroscopy (ATR)

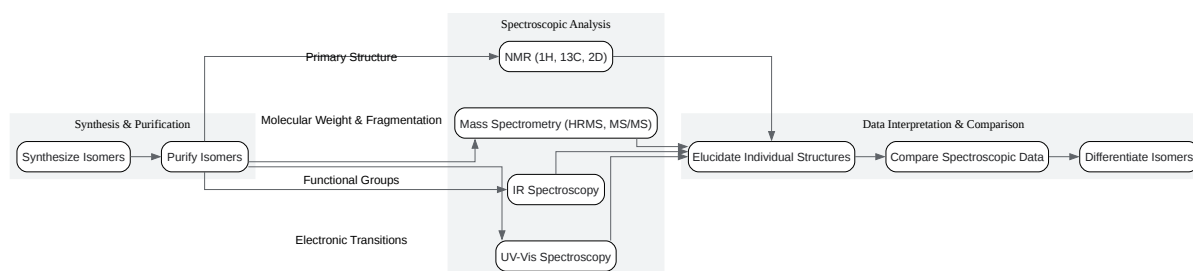
- **Sample Preparation:** Place a small amount of the solid or liquid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum should be collected and subtracted from the sample spectrum.

### UV-Vis Spectroscopy

- **Solvent Selection:** Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.
- **Sample Preparation:** Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
- **Data Acquisition:** Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm) using a spectrophotometer. A blank spectrum of the solvent should be recorded and subtracted.

## Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic characterization and comparison of pyrazolo[3,4-c]pyridine isomers.



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Caption: Workflow for the spectroscopic comparison of pyrazolo[3,4-c]pyridine isomers.

## Conclusion

The comprehensive spectroscopic analysis of pyrazolo[3,4-c]pyridine isomers and their related scaffolds is essential for their unambiguous structural assignment. NMR spectroscopy stands out as the most definitive technique, providing detailed information on connectivity and stereochemistry, and has been instrumental in establishing the predominant N1-H tautomer of pyrazolo[3,4-c]pyridines. Mass spectrometry, IR, and UV-Vis spectroscopy offer complementary data that, when combined, provide a robust and self-validating system for the characterization of these medicinally important molecules. This guide provides the foundational knowledge and experimental protocols to aid researchers in this critical analytical endeavor.

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